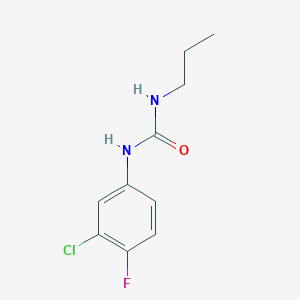![molecular formula C14H9ClF2N2O4 B4780187 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide](/img/structure/B4780187.png)
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. CFM-2 has been shown to have a number of biochemical and physiological effects, making it a valuable tool for researchers studying TRPV1 and related pathways.
Mécanisme D'action
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide works by binding to the TRPV1 channel and blocking its activity. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin (the compound that gives chili peppers their spicy taste), and acid. When TRPV1 is activated, it allows ions such as calcium and sodium to flow into cells, leading to a variety of physiological responses. This compound blocks this activity by binding to a specific site on the channel, preventing it from opening in response to stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit TRPV1-mediated calcium influx in a variety of cell types, including neurons, immune cells, and cancer cells. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of TRPV1, making it a valuable tool for studying the role of this channel in various physiological processes. It is also relatively stable and easy to handle, with a long shelf life and no special storage requirements. However, this compound does have some limitations. It can be expensive to synthesize or purchase, and its effects may be influenced by factors such as cell type, experimental conditions, and route of administration.
Orientations Futures
There are many potential future directions for research involving 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide. One area of interest is the development of new TRPV1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of this compound and other TRPV1 inhibitors in the treatment of various pain and inflammatory conditions, either alone or in combination with other drugs. Finally, there is potential for this compound to be used in the development of new diagnostic tools for TRPV1-related diseases or conditions.
Applications De Recherche Scientifique
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide has been used extensively in scientific research to study the TRPV1 channel and related pathways. It has been shown to be a potent and selective inhibitor of TRPV1, with minimal effects on other ion channels. This makes it a valuable tool for researchers studying the role of TRPV1 in pain, inflammation, and other physiological processes.
Propriétés
IUPAC Name |
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O4/c15-10-7-8(19(21)22)5-6-9(10)13(20)18-11-3-1-2-4-12(11)23-14(16)17/h1-7,14H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIEMMKNIMNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4780106.png)
![ethyl 4-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4780116.png)


![2-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4780139.png)
![N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4780140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4780153.png)


![N,N'-1,2-phenylenebis{2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide}](/img/structure/B4780179.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B4780193.png)
![3-allyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4780205.png)
![2-[(3,4-diethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4780210.png)